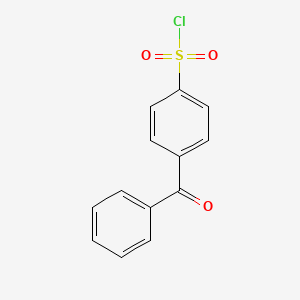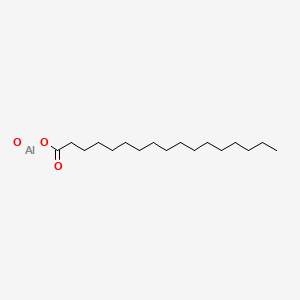
(Heptadecanoato-O)oxoaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptadecanoato-O)oxoaluminium is an organoaluminium compound that features a heptadecanoate ligand and an oxo group coordinated to an aluminium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecanoato-O)oxoaluminium typically involves the reaction of aluminium alkoxides with heptadecanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. The general reaction can be represented as follows:
Al(OR)3+C17H35COOH→this compound+ROH
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the aluminium alkoxide and heptadecanoic acid are reacted in a solvent medium. The reaction mixture is then purified through techniques such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Heptadecanoato-O)oxoaluminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of the oxo group to a hydroxyl group.
Substitution: The heptadecanoate ligand can be substituted with other carboxylate ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Carboxylic acids or their derivatives can be used as substituting agents.
Major Products Formed
Oxidation: Aluminium oxide and heptadecanoic acid.
Reduction: Aluminium hydroxide and heptadecanoic acid.
Substitution: New aluminium carboxylates with different carboxylate ligands.
Scientific Research Applications
Chemistry
(Heptadecanoato-O)oxoaluminium is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently.
Biology
In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an adjuvant in vaccines to enhance immune responses.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and composites, due to its ability to improve the mechanical properties of these materials.
Mechanism of Action
The mechanism of action of (Heptadecanoato-O)oxoaluminium involves its ability to coordinate with various substrates through its aluminium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
(Octadecanoato-O)oxoaluminium: Similar structure but with an octadecanoate ligand.
(Hexadecanoato-O)oxoaluminium: Similar structure but with a hexadecanoate ligand.
(Dodecanoato-O)oxoaluminium: Similar structure but with a dodecanoate ligand.
Uniqueness
(Heptadecanoato-O)oxoaluminium is unique due to its specific heptadecanoate ligand, which imparts distinct physical and chemical properties compared to other similar compounds. These properties include differences in solubility, reactivity, and stability, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
94071-11-1 |
|---|---|
Molecular Formula |
C17H33AlO3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
oxoalumanyl heptadecanoate |
InChI |
InChI=1S/C17H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;;/h2-16H2,1H3,(H,18,19);;/q;+1;/p-1 |
InChI Key |
NVASRTBHAIVDEA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



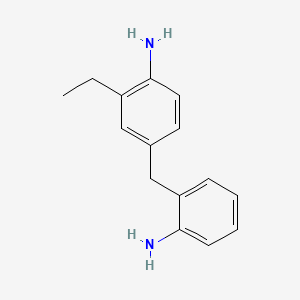
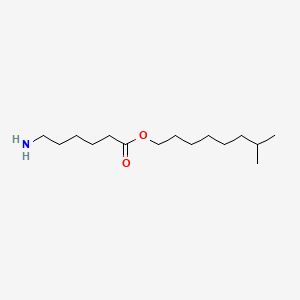

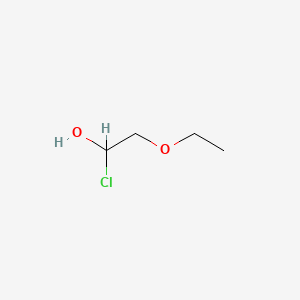
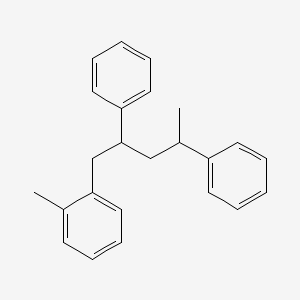
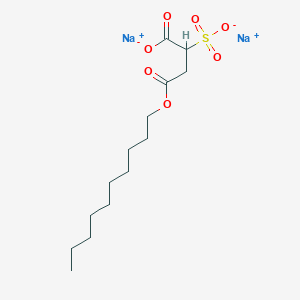
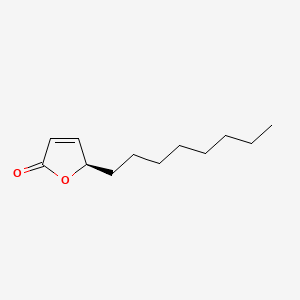
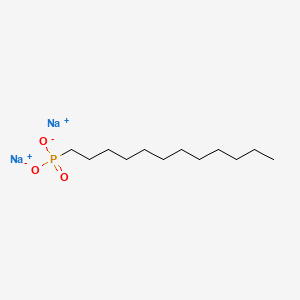
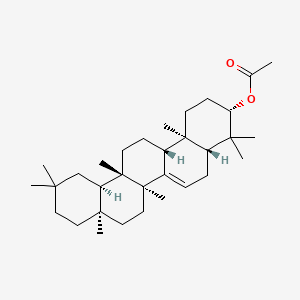
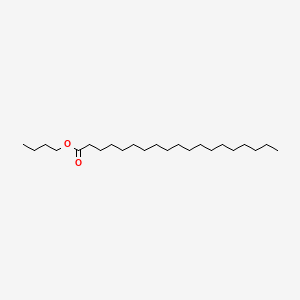
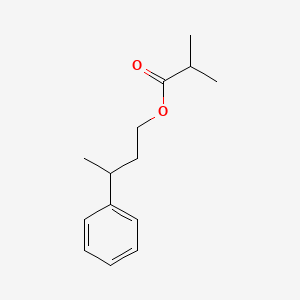
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
